molecular formula C12H9Br2NO3S B13481719 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate

3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13481719
M. Wt: 407.08 g/mol
InChI Key: FDNQJLKEVMCMNZ-UHFFFAOYSA-N
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Description

3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is an organic compound that features both pyridine and benzene rings, substituted with bromine and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of pyridine to form 3,5-dibromopyridine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzene ring.

Scientific Research Applications

3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Potential use in the development of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, while the bromine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromopyridine: Shares the pyridine ring and bromine substituents but lacks the benzene sulfonate group.

    4-Methylbenzenesulfonyl Chloride: Contains the benzene sulfonate group but lacks the pyridine ring and bromine substituents.

Uniqueness

3,5-Dibromopyridin-2-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9Br2NO3S

Molecular Weight

407.08 g/mol

IUPAC Name

(3,5-dibromopyridin-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H9Br2NO3S/c1-8-2-4-10(5-3-8)19(16,17)18-12-11(14)6-9(13)7-15-12/h2-7H,1H3

InChI Key

FDNQJLKEVMCMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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